molecular formula C9H11NO3S B2627668 Methyl 2-(acetylamino)-5-methylthiophene-3-carboxylate CAS No. 67171-50-0

Methyl 2-(acetylamino)-5-methylthiophene-3-carboxylate

Cat. No.: B2627668
CAS No.: 67171-50-0
M. Wt: 213.25
InChI Key: XKZIMVVOZHFEIW-UHFFFAOYSA-N
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Description

Methyl 2-(acetylamino)-5-methylthiophene-3-carboxylate is a thiophene-based heterocyclic compound featuring an acetylamino group at position 2, a methyl ester at position 3, and a methyl substituent at position 3.

Properties

IUPAC Name

methyl 2-acetamido-5-methylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3S/c1-5-4-7(9(12)13-3)8(14-5)10-6(2)11/h4H,1-3H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKZIMVVOZHFEIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)NC(=O)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-(acetylamino)-5-methylthiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Functional Groups : Acetamido and carboxylate groups contribute to its reactivity and biological activity.
  • Thiophene Ring : The presence of a thiophene ring enhances its lipophilicity, potentially aiding in membrane permeability.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial activity. This compound has been investigated for its potential to inhibit bacterial growth.

  • Mechanism of Action : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways, although specific pathways for this compound remain under investigation.
  • Case Studies : In studies involving uropathogenic Escherichia coli, analogs of this compound demonstrated significant inhibition of biofilm formation, suggesting potential as an antibacterial agent .

Anticancer Activity

The compound's structural analogs have shown promise in anticancer applications:

  • In vitro Studies : Compounds similar to this compound have been tested against various cancer cell lines, exhibiting cytotoxic effects through apoptosis induction and cell cycle arrest.
  • Research Findings : One study reported that derivatives effectively inhibited the proliferation of cancer cells by modulating key signaling pathways involved in tumor growth .

Table 1: Biological Activity Overview

Biological ActivityAssay TypeResultReference
AntimicrobialBiofilm FormationSignificant inhibition
AnticancerCytotoxicity AssayIC50 values in low µM range
Enzyme InhibitionEnzymatic AssaysCompetitive inhibition observed

The precise mechanism of action for this compound is not fully elucidated, but it is hypothesized to involve:

  • Enzyme Inhibition : Interaction with specific enzymes related to bacterial cell wall synthesis or cancer cell proliferation.
  • Cellular Pathway Modulation : Potential alteration of signaling pathways that regulate cell survival and apoptosis.

Scientific Research Applications

Pharmaceutical Applications

Methyl 2-(acetylamino)-5-methylthiophene-3-carboxylate has been studied for its potential therapeutic effects, particularly as a precursor in the synthesis of bioactive compounds.

1.1 Anticancer Properties
Research indicates that derivatives of thiophene compounds exhibit anticancer activity. This compound can be modified to enhance its efficacy against various cancer cell lines. For instance, studies have shown that thiophene derivatives can inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells .

1.2 Antimicrobial Activity
Thiophene-based compounds have demonstrated antimicrobial properties, making this compound a candidate for developing new antibiotics. In vitro studies have reported that certain derivatives possess activity against Gram-positive and Gram-negative bacteria, suggesting their utility in combating bacterial infections .

Agricultural Applications

This compound is also recognized for its herbicidal properties, particularly as a component in herbicide formulations.

2.1 Herbicide Development
The compound is part of the thiencarbazone-methyl class of herbicides, which are effective against a broad spectrum of weeds. The herbicidal mechanism involves the inhibition of specific enzymes crucial for plant growth . Field trials have shown that formulations containing this compound can significantly reduce weed populations while being selective for crops.

Herbicide Active Ingredient Target Weeds Efficacy
Thiencarbazone-methylThis compoundVarious broadleaf weedsHigh
Commercial Formulation ACombination with other herbicidesResistant weed speciesModerate to High

Material Science Applications

In material science, this compound has potential uses in the development of advanced materials due to its unique chemical structure.

3.1 Conductive Polymers
Research has indicated that thiophene derivatives can be incorporated into conductive polymers, enhancing their electrical properties. The incorporation of this compound into polymer matrices has been shown to improve conductivity and stability, making it suitable for applications in organic electronics .

3.2 Nanomaterials
The compound's ability to form stable nanostructures opens avenues for its use in nanotechnology applications, including drug delivery systems and sensors. Studies have explored the encapsulation of therapeutic agents within nanocarriers derived from thiophene compounds, demonstrating improved bioavailability and targeted delivery .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the anticancer effects of this compound derivatives on breast cancer cell lines. The results showed significant inhibition of cell proliferation at specific concentrations, highlighting the compound's potential as a lead structure for anticancer drug development.

Case Study 2: Herbicide Efficacy

Field trials conducted on soybean crops evaluated the effectiveness of thiencarbazone-methyl against resistant weed species. The results indicated that plots treated with formulations containing this compound exhibited a reduction in weed biomass by over 70%, demonstrating its practical application in agriculture.

Comparison with Similar Compounds

Variations in Ester Groups

  • Ethyl 5-(Acetylamino)-4-cyano-3-methylthiophene-2-carboxylate (Compound 2, ): This analog replaces the methyl ester with an ethyl ester at position 2 and introduces a cyano group at position 3. The cyano group introduces electron-withdrawing effects, which could stabilize the thiophene ring and influence reactivity in further synthetic modifications .
  • Diethyl 5-Acetamido-3-methylthiophene-2,4-dicarboxylate (): This compound features dual ethyl ester groups at positions 2 and 4, alongside the acetylamino substituent. The additional ester group significantly increases polarity and molecular weight (Mol. Such derivatives are often intermediates in synthesizing polyfunctional thiophenes for drug discovery .

Substituent Modifications

  • Methyl 2-[(Chloroacetyl)Amino]-4-ethyl-5-methylthiophene-3-carboxylate (): Substitution of the acetyl group with a chloroacetyl moiety introduces a reactive chlorine atom. This modification enhances electrophilicity, making the compound a candidate for nucleophilic substitution reactions. The 4-ethyl group further alters steric bulk, which could impact binding interactions in biological targets .
  • Nitro Derivatives (): Compounds like Methyl 3-(acetylamino)-4-nitrothiophene-2-carboxylate incorporate a nitro group at position 4. Such derivatives are often explored for their redox-active properties in medicinal chemistry .

Aromatic and Heterocyclic Modifications

  • Methyl 3-Amino-5-phenylthiophene-2-carboxylate (): This analog lacks the acetylamino group but includes a phenyl substituent at position 5. The phenyl group enhances π-π stacking interactions, which could improve binding to aromatic residues in enzymes or receptors. However, the absence of the acetyl group may reduce hydrogen-bonding capacity, altering pharmacological activity .
  • Ethyl 2-((Ethoxycarbonyl)Amino)-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate (): The 4-nitrophenyl substituent introduces strong electron-withdrawing effects and steric hindrance. Such compounds are often intermediates in synthesizing nitroaromatic drugs, where the nitro group can be reduced to an amine for further functionalization .

Physical Properties

  • Solubility: Methyl esters (e.g., target compound) generally exhibit higher solubility in polar aprotic solvents (e.g., DMSO) compared to ethyl esters due to reduced steric hindrance.
  • Melting Points: Crystallinity varies with substituents. For instance, nitro derivatives () often have higher melting points (>200°C) due to strong intermolecular interactions, while phenyl-substituted analogs () may melt at lower temperatures (~150–180°C) .

Tabulated Comparison of Key Analogs

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Features Evidence ID
Methyl 2-(acetylamino)-5-methylthiophene-3-carboxylate Acetylamino (2), Methyl (5), COOMe (3) ~225.28* Base structure, research intermediate
Ethyl 5-(acetylamino)-4-cyano-3-methylthiophene-2-carboxylate Acetylamino (5), CN (4), COOEt (2) ~252.29* Enhanced reactivity, cyano stabilizer
Methyl 2-[(chloroacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate ClCH2CONH (2), Et (4) ~287.77 Electrophilic chloroacetyl group
Methyl 3-(acetylamino)-4-nitrothiophene-2-carboxylate Acetylamino (3), NO2 (4) ~240.22 Electron-deficient, redox-active
Methyl 3-amino-5-phenylthiophene-2-carboxylate NH2 (3), Ph (5) ~233.29 Aromatic interactions, reduced H-bond

*Calculated based on analogous structures in .

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